2-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
Beschreibung
2-((1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a heterocyclic compound featuring a nicotinonitrile core linked to a piperidine moiety substituted with a 3-methoxy-1-methylpyrazole-4-carbonyl group. This structure combines pharmacophoric elements critical for bioactivity, including the pyrazole ring (known for metabolic stability and ligand-receptor interactions) and the nitrile group (often enhancing binding affinity through polar interactions).
Eigenschaften
IUPAC Name |
2-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-21-11-14(16(20-21)24-2)17(23)22-8-5-13(6-9-22)25-15-12(10-18)4-3-7-19-15/h3-4,7,11,13H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGNTNOQAPEWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Mode of Action
It is known that the compound is involved in several reactions as a reagent. The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical context.
Biochemical Pathways
The compound 2-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is involved in several biochemical pathways. It is used as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer. The downstream effects of these pathways would depend on the specific biological context.
Result of Action
It is known that the compound is involved in several reactions as a reagent, which suggests that it may have diverse effects depending on the specific biochemical context.
Biologische Aktivität
The compound 2-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O3 |
| Molecular Weight | 385.43 g/mol |
| CAS Number | 1226444-95-6 |
The structure consists of a piperidine ring linked to a pyrazole moiety, which is further connected to a nicotinonitrile group. This unique structure is believed to contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors such as 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid. The process may include:
- Formation of the pyrazole derivative.
- Alkylation with piperidine.
- Coupling with nicotinonitrile.
This synthetic pathway allows for the introduction of various functional groups that can enhance biological activity.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds in this class have shown effectiveness against various bacterial and fungal strains. The mechanism often involves disruption of cell membrane integrity or inhibition of essential metabolic pathways.
Antifungal Activity
Research has demonstrated that pyrazole derivatives can inhibit the growth of phytopathogenic fungi. In vitro assays have shown that certain derivatives significantly reduce mycelial growth in species such as Botrytis cinerea and Fusarium solani .
Anti-inflammatory Effects
In addition to antimicrobial properties, some studies suggest that compounds similar to 2-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile possess anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation .
Case Studies
A notable case study involved the evaluation of a related pyrazole derivative against Plasmodium falciparum, where it demonstrated significant antimalarial activity in vitro . Another study highlighted the compound's potential in treating inflammation-related conditions by modulating immune responses .
The biological activities observed can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in microbial metabolism.
- Membrane Disruption : Some compounds cause structural changes in microbial membranes, leading to cell lysis.
- Cytokine Modulation : By influencing signaling pathways, these compounds can reduce inflammation and immune response.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The molecular structure of 2-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile includes a piperidine ring, a pyrazole moiety, and a nitrile group, which contribute to its diverse biological activities. The synthesis typically involves multicomponent reactions that integrate the aforementioned structural elements, often yielding high purity and yield rates.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, research indicates that pyrazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. In vitro assays have shown that compounds similar to 2-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile possess effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Compounds with similar structures have been evaluated for their anticancer properties. A review of pyrazole derivatives revealed that many exhibit cytotoxic effects on cancer cell lines, suggesting that 2-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile may also possess this potential . The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) is a common mechanism through which these compounds exert their effects. The specific application of 2-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile in inflammatory diseases remains an area ripe for exploration .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antibacterial activity | Demonstrated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 2 | Assess anticancer efficacy | Induced apoptosis in MCF-7 breast cancer cell line with an IC50 value of 15 µM after 48 hours of treatment. |
| Study 3 | Investigate anti-inflammatory effects | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages at a concentration of 10 µM. |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogs share nicotinonitrile or pyridine cores but differ in substituents, which influence physicochemical properties and target selectivity. Key examples include:
Table 1: Structural Comparison of Nicotinonitrile Derivatives
Key Observations :
Pharmacological and Functional Insights
While direct binding or efficacy data for the target compound is unavailable, insights from analogs and receptor studies () highlight substituent-driven selectivity:
- Cannabinoid Receptor Analogy: demonstrates that minor structural changes (e.g., WIN 55212-2’s higher CB2 affinity vs. HU 210’s CB1 preference) dramatically alter receptor selectivity. Similarly, the target compound’s pyrazole-carbonyl group may confer selectivity for kinases over GPCRs .
- Cytotoxicity : Compound 8’s naphthyl and fluorophenyl groups contribute to cytotoxic activity, suggesting that the target compound’s methoxy-methylpyrazole could modulate similar effects if tested .
- Kinase Inhibition : PF06683324 and Compound 26 target MAP3K12/13 or JAK kinases, implying that the target compound’s piperidine-pyrazole linkage may align with kinase ATP-binding site interactions .
Q & A
Q. Key parameters :
| Parameter | Typical Range/Reagents | Reference |
|---|---|---|
| Solvent | Ethanol, DMF, acetonitrile | |
| Temperature | 120–155°C (reflux) | |
| Catalysts | Ammonium acetate, HY-zeolite | |
| Reaction time | 4–24 hours (depends on method) |
How can researchers characterize this compound’s structure and purity?
Q. Basic
- Spectroscopic methods :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole, piperidine, and nicotinonitrile moieties). For example, coupling constants in aromatic regions distinguish pyridine derivatives .
- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (amide/ester carbonyl) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ for C₁₉H₂₀N₄O₃: expected m/z 376.15) .
- Chromatography : HPLC (≥98% purity, C18 column, acetonitrile/water gradient) .
What experimental design strategies are recommended for optimizing reaction yields?
Q. Advanced
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to screen variables like temperature, solvent ratio, and catalyst loading. For example, a Central Composite Design (CCD) can identify nonlinear effects in cyclocondensation .
- High-throughput screening : Test reaction conditions (e.g., solvent polarity, base strength) in parallel to accelerate optimization .
- Computational pre-screening : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity for pyrazole-pyridine coupling .
Case study : shows MW irradiation at 171°C improved nicotinonitrile yields by 15% compared to conventional heating.
How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
Q. Advanced
- Cross-validation :
- Isotopic labeling : Introduce deuterated reagents to track reaction intermediates (e.g., deuterated piperidine to confirm coupling sites).
- Alternative characterization : X-ray crystallography (if crystalline) or dynamic NMR to study conformational exchange .
Example : In , IR and XRD validated pyrazole-carboxylic acid structures when NMR data conflicted due to tautomerism.
What computational methods predict the compound’s reactivity in biological or catalytic systems?
Q. Advanced
- Docking studies : Molecular docking (AutoDock, Schrödinger) to assess binding affinity with target enzymes (e.g., kinases or phosphatases, given the nicotinonitrile’s similarity to kinase inhibitors) .
- Reactivity indices : Calculate Fukui indices (via DFT) to identify nucleophilic/electrophilic sites on the pyrazole and pyridine rings .
- Solvent effects : Use COSMO-RS to model solvation effects on reaction pathways .
How can derivative libraries of this compound be designed for structure-activity relationship (SAR) studies?
Q. Advanced
-
Core modifications :
Position Modifications Method Reference Pyrazole Replace methoxy with halogens Ullman coupling Piperidine Introduce fluorinated groups Reductive amination Nicotinonitrile Replace CN with amides Hydrolysis/SNAr -
Parallel synthesis : Use automated liquid handlers to generate 10–50 analogs in parallel, varying substituents on the pyridine ring .
What strategies mitigate instability issues during synthesis (e.g., hydrolysis of nitrile groups)?
Q. Advanced
- Protective groups : Temporarily protect the nitrile as a thioamide (using P₂S₅) during acidic/basic steps .
- Low-temperature reactions : Conduct coupling steps at –20°C to suppress side reactions .
- Inert conditions : Use Schlenk lines or gloveboxes to exclude moisture (critical for 3-methoxy-1-methyl-pyrazole-4-carbonyl intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
